molecular formula C12H19NO2 B2934188 Tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate CAS No. 1932279-32-7

Tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate

Cat. No. B2934188
CAS RN: 1932279-32-7
M. Wt: 209.289
InChI Key: DTHXBYFRDCALDU-VHSXEESVSA-N
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Description

Tert-butyl carbamate is a compound used in the synthesis of various organic molecules . The tert-butyl group is often used as a protecting group for amines in organic synthesis .


Synthesis Analysis

Tert-butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .


Molecular Structure Analysis

The molecular structure of a similar compound, tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate, contains a total of 33 bond(s). There are 14 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 1 five-membered ring(s), 1 (thio-) carbamate(s) (aliphatic), 1 hydroxyl group(s), and 1 secondary alcohol(s) .


Physical And Chemical Properties Analysis

Tert-butyl carbamate is a solid substance . It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

Enantioselective Synthesis of Carbocyclic Analogues

Tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate plays a crucial role as an intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This compound's crystal structure confirms its pivotal substitution pattern, facilitating the creation of structurally precise nucleotide analogues (Ober, Marsch, Harms, & Carell, 2004).

Stereoselective Synthesis of Factor Xa Inhibitors

An efficient stereoselective synthesis method using tert-butyl ((1R, 3S)-3-ethynylcyclopentyl)carbamate has been developed for creating six stereoisomers of a key intermediate in factor Xa inhibitors synthesis. This method highlights the compound's versatility in controlling stereochemistry through Mitsunobu reaction and base-catalyzed epimerization, offering a scalable route for pharmaceutical synthesis (Wang, Ma, Reddy, & Hu, 2017).

Characterization and Evaluation of Genotoxic Impurities

A novel method was established for characterizing and evaluating tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate-related genotoxic impurities in pharmaceutical substances, showcasing its importance in ensuring drug safety and compliance with regulatory standards (Puppala, Subbaiah, & Maheswaramma, 2022).

Mild and Efficient One-Pot Curtius Rearrangement

The compound is integral in a mild and efficient one-pot Curtius rearrangement process, forming an acyl azide intermediate that undergoes rearrangement to yield tert-butyl carbamate derivatives. This method is noted for its high yields and compatibility with a variety of substrates, including those leading to protected amino acids, which are crucial in peptide synthesis (Lebel & Leogane, 2005).

Synthesis of Biologically Active Compounds

A rapid synthetic method utilizing tert-butyl ((1R,3S)-3-ethynylcyclopentyl)carbamate was developed for an important intermediate in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. This method highlights the compound's role in streamlining the production of complex pharmaceuticals (Zhao, Guo, Lan, & Xu, 2017).

Safety and Hazards

Tert-butyl carbamate is considered harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,9-10H,6-8H2,2-4H3,(H,13,14)/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHXBYFRDCALDU-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl N-[(1R,3S)-3-ethynylcyclopentyl]carbamate

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